1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide
Overview
Description
CGP-53437 is a peptidomimetic inhibitor of human immunodeficiency virus type 1 (HIV-1) protease. It contains a hydroxyethylene isostere, which allows it to effectively inhibit the protease enzyme. This compound has shown potential as an orally bioavailable inhibitor with potent antiviral activity .
Preparation Methods
The synthesis of CGP-53437 involves several key steps:
Deproteinization: The initial step involves deproteinization, which is followed by a liquid-liquid extraction using diisopropyl ether.
Deprotection and Derivatization: The primary amine group is deprotected and derivatized using fluorescamine.
Chromatography: Chromatography is achieved by isocratic elution with a mobile phase of borax buffer and acetonitrile.
Industrial production methods for CGP-53437 are not widely documented, but the synthesis typically involves the use of high-performance liquid chromatography and fluorescence detection techniques .
Chemical Reactions Analysis
CGP-53437 undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: Substitution reactions involving the hydroxyethylene isostere are possible, but detailed conditions are not provided in the literature.
Common reagents used in these reactions include diisopropyl ether and fluorescamine . The major products formed from these reactions are derivatives of the original compound, which are used for further analysis and testing .
Scientific Research Applications
CGP-53437 has several scientific research applications:
Mechanism of Action
CGP-53437 exerts its effects by inhibiting the HIV-1 protease enzyme. The hydroxyethylene isostere in the compound mimics the natural substrate of the protease, allowing it to bind to the enzyme and prevent its activity . This inhibition leads to a reduction in the processing of the Gag precursor protein p55, which is essential for viral replication . The compound also inhibits other proteases, such as human cathepsin D and E, although with lower affinity .
Comparison with Similar Compounds
CGP-53437 is unique among HIV-1 protease inhibitors due to its oral bioavailability and potent antiviral activity . Similar compounds include:
Ritonavir: Another HIV-1 protease inhibitor with potent antiviral activity but lower oral bioavailability.
Saquinavir: A protease inhibitor with similar antiviral properties but different pharmacokinetic profiles.
Indinavir: Another inhibitor with potent activity but different molecular targets and pathways.
CGP-53437 stands out due to its combination of high efficacy, low toxicity, and oral bioavailability, making it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)9-5-8(6-14-11(9)16)7-1-3-13-4-2-7/h1-6H,(H2,12,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJXOJHWJIKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211822 | |
Record name | 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62749-46-6 | |
Record name | 1,6-Dihydro-6-oxo[3,4′-bipyridine]-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62749-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Carboxamide(3,4'-bipyridin)-6(1H)-one) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062749466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dihydro-6-oxo(3,4'-bipyridine)-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-dihydro-6-oxo[3,4'-bipyridine]-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (5-CARBOXAMIDE(3,4'-BIPYRIDIN)-6(1H)-ONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2LDC43GB1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.